N,N-dimethylethylamine (DMEA, CAS 598-56-1) is a highly volatile, aliphatic tertiary amine primarily utilized as a high-performance gaseous catalyst in polyurethane and phenolic resin systems. Characterized by a boiling point of 36.5 °C and a moderate basicity (pKa 10.16), DMEA exists as a liquid at room temperature but vaporizes rapidly under ambient conditions [1]. Its unique structural balance—featuring one ethyl and two methyl groups—provides minimal steric hindrance around the nitrogen lone pair, making it an exceptionally fast nucleophilic catalyst. In procurement, DMEA is prioritized for high-throughput foundry cold-box processes, rapid-cure polyurethane foams, and as a reactive precursor for quaternary ammonium compounds where both high reactivity and fugitive catalyst properties are required[2].
Substituting N,N-dimethylethylamine (DMEA) with alternative tertiary amines like triethylamine (TEA) or trimethylamine (TMA) fundamentally alters manufacturing kinetics and handling logistics. TEA is widely used but possesses significantly higher steric bulk and a much lower vapor pressure (54 mmHg at 20 °C), which drastically slows down resin curing times and requires heated gas lines to achieve sufficient vapor concentration [1]. Conversely, while TMA offers low steric hindrance, it is a gas at room temperature (boiling point ~3 °C), necessitating expensive pressurized cylinders and specialized gas-handling infrastructure [2]. DMEA occupies the optimal procurement sweet spot: it remains a pumpable liquid at ambient temperatures but vaporizes almost ten times more efficiently than TEA, ensuring rapid, unheated catalyst dispersion and maximum production throughput without the severe handling penalties of a permanent gas.
In gas-phase catalytic applications such as the cold-box process, N,N-dimethylethylamine (DMEA) demonstrates exceptional volatility compared to standard triethylamine (TEA). At 20 °C, DMEA exhibits a vapor pressure of approximately 495-557 mmHg, whereas TEA achieves only 54 mmHg under identical conditions [1]. This near 10-fold increase in vapor pressure means DMEA can be efficiently vaporized into a carrier gas stream at ambient temperatures, eliminating the need for the heated lines and vaporizers required by TEA.
| Evidence Dimension | Vapor Pressure at 20 °C |
| Target Compound Data | 495 - 557 mmHg |
| Comparator Or Baseline | Triethylamine (TEA): 54 mmHg |
| Quantified Difference | ~9x to 10x higher vapor pressure for DMEA |
| Conditions | 20 °C, standard atmospheric pressure context for cold-box catalyst injection |
High vapor pressure allows for rapid, energy-efficient catalyst introduction at room temperature, shortening curing cycle times and reducing equipment heating costs.
The catalytic efficiency of tertiary amines in polyurethane and phenolic resin curing is heavily dependent on the accessibility of the nitrogen lone pair. DMEA possesses one ethyl and two methyl groups, presenting significantly lower steric hindrance than the three bulky ethyl groups of TEA [1]. This reduced steric bulk allows DMEA to execute faster nucleophilic attacks on isocyanate groups, accelerating the cross-linking reaction. Consequently, DMEA achieves shorter curing times in foundry sand core production compared to TEA-catalyzed systems.
| Evidence Dimension | Steric hindrance and nucleophilic accessibility |
| Target Compound Data | N,N-dimethyl substitution (low steric bulk) |
| Comparator Or Baseline | Triethylamine (N,N,N-triethyl substitution, high steric bulk) |
| Quantified Difference | Replacement of two ethyl groups with methyl groups reduces the spatial crowding around the catalytic nitrogen center. |
| Conditions | Polyurethane / phenolic urethane cold-box binder curing systems |
Faster nucleophilic attack translates directly to shorter mold curing cycles and higher throughput in industrial foundry operations.
While trimethylamine (TMA) offers even lower steric hindrance than DMEA, TMA is a gas at room temperature (boiling point 2.9 °C), necessitating pressurized cylinders or aqueous solutions for storage and handling [2]. DMEA, with a boiling point of 36.5 °C, remains a volatile liquid at standard ambient temperatures [1]. This allows DMEA to be stored, pumped, and metered as a liquid before vaporization, offering a critical handling advantage over TMA while maintaining much higher volatility than TEA.
| Evidence Dimension | Boiling Point and Physical State |
| Target Compound Data | 36.5 °C (Volatile Liquid) |
| Comparator Or Baseline | Trimethylamine (TMA): 2.9 °C (Gas) |
| Quantified Difference | +33.6 °C higher boiling point, crossing the threshold from gas to liquid at room temperature. |
| Conditions | Standard ambient temperature and pressure (20-25 °C, 1 atm) |
Procuring DMEA provides the kinetic benefits of a small tertiary amine without the severe logistical and safety overhead of handling pressurized gaseous TMA.
DMEA is the premier catalyst for high-volume foundry core production. Its high vapor pressure allows it to be instantly vaporized into a carrier gas (like CO2 or air) at ambient temperatures, rapidly permeating the sand-resin mixture and curing the core in seconds. This directly leverages the volatility and low steric hindrance advantages over TEA, maximizing mold production rates without requiring heated gas lines [1].
In specialty polyurethane formulations where rapid demolding times are required, DMEA serves as a highly active, fugitive tertiary amine catalyst. Its low steric bulk accelerates the isocyanate-polyol reaction, while its high volatility ensures the catalyst evaporates quickly from the final matrix, minimizing residual odor and degradation in the finished polymer [2].
DMEA is utilized as a highly reactive tertiary amine precursor for synthesizing specific quaternary ammonium salts used in surfactants, phase-transfer catalysts, and electrolytes. Its liquid state at room temperature simplifies reactor dosing compared to gaseous TMA, while its unhindered nitrogen lone pair ensures rapid quaternization with alkyl halides [3].
Flammable;Corrosive;Irritant